N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a triazoloquinazoline core, a sulfonyl group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. Commonly used reagents include hydrazines and aldehydes under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Butyl Chain: The butyl chain is typically introduced via alkylation reactions, using butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the elucidation of complex biochemical processes.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-7-chloro-3-[(4-methylphenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- N-butyl-7-chloro-3-[(4-isopropylphenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- N-butyl-7-chloro-3-[(4-tert-butylphenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine stands out due to its specific combination of structural features, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
N-butyl-7-chloro-3-(4-ethylphenyl)sulfonyl-N-methyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2S/c1-4-6-13-27(3)20-18-14-16(23)9-12-19(18)28-21(24-20)22(25-26-28)31(29,30)17-10-7-15(5-2)8-11-17/h7-12,14H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDTUWDLSFSHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.